Diphenylacetic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402007. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

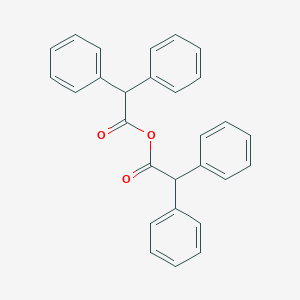

2D Structure

3D Structure

Properties

IUPAC Name |

(2,2-diphenylacetyl) 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMRCMTTYLBDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075127 | |

| Record name | Diphenylacetic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1760-46-9 | |

| Record name | Diphenylacetic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylacetic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylacetic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLACETIC ACID ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHK49Y6BW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diphenylacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of diphenylacetic anhydride. It includes quantitative physical and spectroscopic data, detailed descriptions of its reactivity, and experimental protocols for its synthesis and key reactions.

Core Chemical and Physical Properties

This compound ((2,2-diphenylacetyl) 2,2-diphenylacetate) is a carboxylic acid anhydride. It serves as a reactive intermediate in organic synthesis, particularly in the preparation of derivatives of diphenylacetic acid, which is a precursor to various pharmaceuticals.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₂O₃ | [1][2][3] |

| Molecular Weight | 406.47 g/mol | [1][4] |

| CAS Number | 1760-46-9 | [1][2] |

| Appearance | Colorless, oily liquid | [5] |

| Melting Point | 98.0 °C | [1] |

| Boiling Point | 556.7 °C at 760 mmHg | [1] |

| Density | 1.18 g/cm³ | [1] |

| Flash Point | 268.4 °C | [1] |

| Refractive Index | 1.615 | [1] |

| Solubility | Soluble in organic solvents. | [5] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| LogP (XLogP3) | 5.7 | [1] |

Spectroscopic Characteristics

| Spectroscopy | Characteristic Features | Source(s) |

| Infrared (IR) | Two distinct C=O stretching bands are observed. One strong band appears around 1820 cm⁻¹ (asymmetric stretch) and another around 1750-1760 cm⁻¹ (symmetric stretch). Additional C-O stretching bands appear in the 1000-1300 cm⁻¹ region. | [6][7] |

| ¹H NMR | Protons on the alpha-carbon (adjacent to the carbonyl group) typically show a resonance at ~2.0-2.5 ppm. For this compound, the methine proton (-CH) would be expected in this region. | |

| ¹³C NMR | The carbonyl carbon (C=O) of anhydrides typically appears in the range of 160-180 ppm. | |

| Mass Spectrometry | A prominent fragmentation pattern for acid anhydrides is the formation of an acylium ion (R-CO⁺) through cleavage of the C-O-C bond. | [7] |

Chemical Reactivity and Stability

Reactivity

This compound's reactivity is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution reactions. It is more reactive than corresponding esters and amides but less reactive than acid chlorides.[8]

-

Hydrolysis : this compound reacts with water to form two equivalents of diphenylacetic acid.[9] This reaction can occur without a catalyst, often facilitated by mild heating.[10][11] The hydrolysis proceeds via nucleophilic attack of water on one of the carbonyl carbons.[11]

-

Reaction with Amines : It readily reacts with ammonia, primary amines, and secondary amines to form the corresponding N-substituted diphenylacetamide and a molecule of diphenylacetic acid.[12][13] The diphenylacetic acid byproduct will then react with the excess amine to form an ammonium carboxylate salt.[13] This is a common method for amide bond formation.[14]

-

Reaction with Alcohols : In a similar fashion to hydrolysis, this compound reacts with alcohols to yield an ester (an alkyl diphenylacetate) and one equivalent of diphenylacetic acid.

-

Reaction with Alkali Metals : It reacts with alkali metals to form the corresponding diphenylacetate salt.[5]

Stability and Safety

-

Stability : The compound is chemically stable under standard ambient conditions.

-

Hazards : It is classified as causing skin irritation.[1] On intense heating, it can form explosive mixtures with air, and a dust explosion potential may be assumed if the compound is finely distributed and whirled up.

-

Handling : Standard laboratory precautions should be observed, including wearing protective gloves and eye protection.[15][16] It should be handled in a well-ventilated area to avoid inhalation of any dusts.[17]

Experimental Protocols & Methodologies

Synthesis of Diphenylacetic Acid (Precursor)

A common and effective method for synthesizing the precursor, diphenylacetic acid, is through the reduction of benzilic acid.

Methodology: Reduction of Benzilic Acid [18][19]

-

Reaction Setup : In a 1-liter round-bottom flask, combine glacial acetic acid (250 mL), red phosphorus (15 g), and iodine (5 g). Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

-

Addition of Reactants : Add water (5 mL) and benzilic acid (100 g, 0.44 mole) to the flask.

-

Reflux : Attach a reflux condenser and boil the mixture continuously for a minimum of 2.5 hours.

-

Filtration : While still hot, filter the mixture with suction to remove the excess red phosphorus.

-

Precipitation : Slowly pour the hot filtrate into a cold, well-stirred solution of sodium bisulfite (20-25 g) in 1 liter of water. This step removes excess iodine and precipitates the diphenylacetic acid.

-

Isolation and Purification : Filter the precipitated product with suction, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from alcohol.[19]

General Protocol for Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid using a dehydrating agent or by reacting the acyl chloride with the sodium salt of the acid. A modern, high-yield method involves activation with oxalyl chloride catalyzed by triphenylphosphine oxide (TPPO).[20]

Methodology: TPPO-Catalyzed Dehydration [20]

-

Catalyst Activation : To a flask containing acetonitrile (5 mL), add triphenylphosphine oxide (1 equiv) and slowly add oxalyl chloride (1.3 equiv) dropwise under magnetic stirring. The reaction is vigorous and releases gas.

-

Acid Addition : After the initial reaction subsides (approx. 10 minutes), add diphenylacetic acid (2 equiv) to the mixture.

-

Reaction : Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Workup : Upon completion, perform an aqueous workup. To minimize hydrolysis of the product, the workup should be performed quickly and at a low temperature.[21]

-

Isolation : Extract the product with an appropriate organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via recrystallization or chromatography.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis and reaction pathways involving this compound.

Caption: Synthesis of this compound from Benzilic Acid.

Caption: Key reactions of this compound.

Caption: Workflow for synthesis and purification.

References

- 1. echemi.com [echemi.com]

- 2. This compound [sigmaaldrich.com]

- 3. keyorganics.net [keyorganics.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 1760-46-9 | BAA76046 [biosynth.com]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]

- 15. fishersci.com [fishersci.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. prepchem.com [prepchem.com]

- 20. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Diphenylacetic Anhydride (CAS No. 1760-46-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphenylacetic anhydride (CAS No. 1760-46-9), a versatile reagent in organic synthesis with applications in pharmaceutical development. This document details its chemical and physical properties, safety information, synthesis, and key reactions, presented in a format tailored for scientific professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1760-46-9 | [1] |

| Molecular Formula | C₂₈H₂₂O₃ | [1] |

| Molecular Weight | 406.48 g/mol | [2] |

| Melting Point | 98.0 °C | [1] |

| Boiling Point | 556.7 °C at 760 mmHg | [1] |

| Flash Point | 268.4 °C | [1] |

| Density | 1.18 g/cm³ | [1] |

| Solubility | Soluble in organic solvents. | [2] |

| InChI Key | YZMRCMTTYLBDPD-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement Codes | Reference(s) |

| H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [1] |

| H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [1] |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, diphenylacetic acid. A common laboratory-scale method involves the dehydration of diphenylacetic acid using a dehydrating agent such as acetic anhydride.

Experimental Protocol: Synthesis from Diphenylacetic Acid

Materials:

-

Diphenylacetic acid

-

Acetic anhydride

-

Inert solvent (e.g., toluene)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve diphenylacetic acid in a minimal amount of an inert solvent like toluene.

-

Add an excess of acetic anhydride to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess acetic anhydride under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Note: This is a generalized protocol. The specific molar ratios, reaction time, and purification method may require optimization for desired yield and purity.

Key Reactions and Applications in Drug Development

This compound is a valuable acylating agent, primarily used for the esterification of alcohols and the amidation of amines. These reactions are fundamental in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).

Amidation of Amines

This compound reacts with primary and secondary amines to form the corresponding N-substituted diphenylacetamides. This reaction is a cornerstone for the introduction of the diphenylacetyl group into molecules.

Experimental Protocol: Synthesis of N-Benzyl-2,2-diphenylacetamide

Materials:

-

This compound

-

Benzylamine

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve this compound in an aprotic solvent in a round-bottom flask.

-

Slowly add a stoichiometric amount of benzylamine to the solution while stirring at room temperature. An excess of the amine can be used to act as a base to neutralize the diphenylacetic acid byproduct.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove the diphenylacetic acid byproduct.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude N-benzyl-2,2-diphenylacetamide can be purified by recrystallization or column chromatography.

Esterification of Alcohols

The reaction of this compound with alcohols yields diphenylacetic esters. This is a common method for protecting hydroxyl groups or for synthesizing ester-containing target molecules.

Experimental Protocol: Synthesis of Ethyl 2,2-diphenylacetate

Materials:

-

This compound

-

Ethanol

-

A base catalyst (e.g., pyridine or 4-dimethylaminopyridine, DMAP)

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In an anhydrous aprotic solvent, dissolve this compound and a catalytic amount of a base like pyridine or DMAP.

-

Slowly add ethanol to the reaction mixture at room temperature with stirring.

-

Allow the reaction to proceed until completion, which can be monitored by TLC.

-

The work-up procedure is similar to the amidation reaction, involving aqueous washes to remove the catalyst and the diphenylacetic acid byproduct.

-

The organic layer is dried, and the solvent is evaporated to obtain the crude ethyl 2,2-diphenylacetate.

-

Purification can be achieved through distillation or column chromatography.

Application in Chiral Synthesis

While specific protocols for the use of this compound in chiral resolution are not widely documented, aromatic anhydrides, in general, can be used as derivatizing agents for the resolution of racemic amines. The resulting diastereomeric amides can then be separated by chromatography. Diphenylacetic acid itself is known to be used in the synthesis of chiral compounds, suggesting that the anhydride could serve as a more reactive precursor in such synthetic routes.[2]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary role is that of a synthetic reagent in organic chemistry and drug discovery, rather than a biologically active molecule itself. Researchers may use it to synthesize novel compounds which are then screened for their effects on various signaling pathways.

Conclusion

This compound is a valuable and reactive acylating agent for the synthesis of amides and esters. Its utility in the construction of complex molecules makes it a relevant tool for researchers in organic synthesis and drug development. Proper handling and safety precautions are essential when working with this compound. The experimental protocols provided herein serve as a foundation for its application in the laboratory, with the understanding that optimization is often necessary to achieve desired outcomes.

References

An In-depth Technical Guide to Diphenylacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphenylacetic Anhydride, a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, and reactivity, presenting data in a clear and accessible format for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties of this compound

This compound (C₂₈H₂₂O₃) is a symmetrical anhydride derived from diphenylacetic acid.[1][2] As a crucial building block in organic chemistry, its physical and chemical characteristics are pivotal for its application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₂O₃ | [1][2] |

| Molecular Weight | 406.48 g/mol | |

| CAS Number | 1760-46-9 | [1][2] |

| Appearance | Colorless, oily liquid | [1] |

| Melting Point | 98.0 °C | [2] |

| Boiling Point | 556.7 °C at 760 mmHg | [2] |

| Density | 1.18 g/cm³ | [2] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its parent carboxylic acid, diphenylacetic acid. A detailed experimental protocol for the synthesis of diphenylacetic acid from benzilic acid is well-established, followed by a general method for its conversion to the anhydride.

Experimental Protocol: Synthesis of Diphenylacetic Acid from Benzilic Acid

This procedure outlines the reduction of benzilic acid to diphenylacetic acid using red phosphorus and iodine in glacial acetic acid.[3][4]

Materials:

-

Benzilic acid (100 g, 0.44 mole)

-

Glacial acetic acid (250 cc)

-

Red phosphorus (15 g)

-

Iodine (5 g)

-

Water (5 cc)

-

Sodium bisulfite solution (20-25 g in 1 L of water)

-

50% ethanol (for recrystallization)

Procedure:

-

In a 1-liter round-bottomed flask, combine 250 cc of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes for the iodine to react.

-

Add 5 cc of water and 100 g of benzilic acid to the flask.

-

Attach a reflux condenser and boil the mixture for a minimum of 2.5 hours.

-

After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

-

Slowly pour the hot filtrate into a well-stirred, cold solution of 20-25 g of sodium bisulfite in 1 L of water. This will precipitate the diphenylacetic acid as a fine white or slightly yellow powder.

-

Filter the product with suction, wash with cold water, and dry thoroughly. The yield is typically 88-90 g (94-97%).

-

For purification, the crude product can be recrystallized from approximately 500 cc of hot 50% ethanol to yield crystalline diphenylacetic acid with a melting point of 144–145°C.[3]

Experimental Protocol: Synthesis of this compound from Diphenylacetic Acid

A general and widely used method for the preparation of acid anhydrides from their corresponding carboxylic acids is through dehydration using a suitable agent, such as acetic anhydride.

Materials:

-

Diphenylacetic acid

-

Acetic anhydride

Procedure:

-

Diphenylacetic acid is dissolved in an excess of acetic anhydride.

-

The mixture is heated to reflux for several hours to drive the dehydration reaction.

-

After the reaction is complete, the excess acetic anhydride and the acetic acid byproduct are removed by distillation, often under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of diphenylacetic acid, with the notable absence of the acidic proton from the carboxylic acid group. The spectrum would primarily show multiplets in the aromatic region (approximately 7.2-7.4 ppm) corresponding to the phenyl protons and a singlet for the methine proton (CH) at a downfield position.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons, the methine carbon, and the aromatic carbons. The carbonyl carbon signal is expected to be in the typical range for an acid anhydride (around 165-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes.[5] For this compound, these are expected in the region of 1750-1850 cm⁻¹. A C-O stretching band would also be present.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (406.48 g/mol ). Fragmentation patterns would likely involve the loss of diphenylketene or other fragments related to the diphenylacetyl moiety.

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its reactivity is centered around the electrophilic nature of the carbonyl carbons, making it susceptible to nucleophilic attack.

Key reactions include:

-

Hydrolysis: Reaction with water to yield two equivalents of diphenylacetic acid.

-

Alcoholysis: Reaction with alcohols to form an ester of diphenylacetic acid and one equivalent of diphenylacetic acid.

-

Aminolysis: Reaction with amines to produce a diphenylacetamide and a diphenylacetate salt.

These reactions are fundamental to its use as an acylating agent.

In drug development, the anhydride functional group can be utilized in the synthesis of prodrugs. Anhydride prodrugs of carboxylic acid-containing drugs can enhance their lipophilicity, potentially improving their absorption and pharmacokinetic profile.[6] Upon hydrolysis in vivo, the active drug is released. This strategy can be employed to extend the duration of action of a drug and to mask acidic groups that may cause irritation.[6]

References

- 1. This compound | 1760-46-9 | BAA76046 [biosynth.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenylacetic Anhydride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenylacetic anhydride, a key intermediate in pharmaceutical synthesis. This document details its chemical structure, physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of therapeutic agents.

Core Concepts: Structure and Properties

This compound, with the chemical formula C₂₈H₂₂O₃, is the symmetrical anhydride of diphenylacetic acid.[1] It is a stable, crystalline solid at room temperature and serves as a versatile reagent in organic synthesis, particularly in the introduction of the diphenylacetyl moiety. Its reactivity is primarily centered on the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack.

Structural Formula

The structural formula of this compound is presented below:

Caption: The 2D and 3D structural representations of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₂O₃ | [1] |

| Molecular Weight | 406.48 g/mol | |

| CAS Number | 1760-46-9 | |

| Appearance | Colorless, oily liquid or solid | [2] |

| Melting Point | 98.0 °C | [2] |

| Boiling Point | 556.7 °C at 760 mmHg | [2] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, diphenylacetic acid. A common and effective method involves the use of thionyl chloride (SOCl₂) to form the intermediate diphenylacetyl chloride, which then reacts with a salt of diphenylacetic acid or undergoes self-condensation under specific conditions.

Experimental Protocol: Synthesis from Diphenylacetic Acid using Thionyl Chloride

This protocol is based on established methods for the synthesis of acid anhydrides from carboxylic acids using thionyl chloride.[3][4]

Materials:

-

Diphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (or another suitable inert solvent like toluene)

-

Petroleum ether-benzene mixture (9:1) for recrystallization

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Vacuum evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, suspend diphenylacetic acid (0.1 mole) in anhydrous benzene (25 ml).

-

Slowly add thionyl chloride (0.05 mole) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux for 20 hours.[3] The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After the reflux period, remove the solvent and excess thionyl chloride under reduced pressure using a vacuum evaporator.

-

The crude this compound is obtained as a residue.

-

Purify the crude product by recrystallization from a petroleum ether-benzene (9:1) mixture to yield pure this compound.[3]

Expected Yield: Approximately 78%.[3]

Characterization: Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Multiplet | 20H | Aromatic protons (C₆H₅) |

| ~5.2 | Singlet | 2H | Methine protons (-CH-) |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show characteristic signals for the carbonyl, aromatic, and methine carbons.

| Chemical Shift (ppm) | Assignment |

| ~168 - 172 | Carbonyl carbon (C=O) |

| ~135 - 140 | Aromatic quaternary carbon (C-ipso) |

| ~127 - 130 | Aromatic carbons (CH) |

| ~55 - 60 | Methine carbon (-CH-) |

Predicted IR Spectrum

The infrared spectrum is a powerful tool for identifying the anhydride functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1850 - 1800 | Strong | Asymmetric C=O stretch (anhydride) |

| 1800 - 1750 | Strong | Symmetric C=O stretch (anhydride) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C bending |

| 1300 - 1000 | Strong | C-O stretch (anhydride) |

The presence of two distinct, strong carbonyl absorption bands is a hallmark of an acid anhydride.[5][6]

Applications in Drug Development

Diphenylacetic acid and its derivatives, including the anhydride, are valuable intermediates in the synthesis of a variety of pharmaceuticals.[2] They provide a scaffold that is present in several active pharmaceutical ingredients (APIs).

Role as a Pharmaceutical Intermediate

Diphenylacetic acid derivatives are utilized in the synthesis of drugs such as loperamide (an anti-diarrheal agent) and diphenoxylate (also used to treat diarrhea). While the direct use of this compound in these syntheses is not always the primary route, the closely related diphenylacetic acid ethyl ester is a key precursor.

The following diagram illustrates a key step in a reported synthesis of an intermediate for loperamide, starting from diphenylacetic acid ethyl ester. This highlights the importance of the diphenylacetic acid scaffold in the construction of this pharmaceutical.

Conclusion

This compound is a valuable and reactive organic compound with significant applications as an intermediate in the pharmaceutical industry. Its synthesis from diphenylacetic acid is a straightforward process for which a reliable protocol exists. While direct experimental spectroscopic data is not widely published, its characteristic spectral features can be confidently predicted. The diphenylacetic acid scaffold, for which the anhydride is a key derivative, is integral to the synthesis of important drugs, underscoring its relevance to researchers and professionals in drug development.

References

- 1. 2,2-Diphenylacetic acid(117-34-0) 1H NMR spectrum [chemicalbook.com]

- 2. innopeptichem.com [innopeptichem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

Synthesis of Diphenylacetic anhydride from diphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of diphenylacetic anhydride from diphenylacetic acid. The document details the primary synthetic methodologies, presents quantitative data for reaction conditions and yields, and includes comprehensive experimental protocols.

Introduction

This compound is a valuable reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals. It serves as a precursor for the introduction of the diphenylacetyl group into various molecules. The synthesis of this anhydride is typically achieved through the dehydration of diphenylacetic acid. This guide focuses on the most common and effective methods for this transformation.

Synthetic Methodologies

The primary method for the synthesis of this compound involves the dehydration of diphenylacetic acid. This can be accomplished using a variety of dehydrating agents. One of the most prevalent and effective methods is the use of acetic anhydride, often in the presence of a base catalyst such as pyridine.

While the reaction of some arylacetic acids, such as phenylacetic acid, with acetic anhydride can lead to the formation of ketones, diphenylacetic acid does not undergo this competing reaction. When heated with acetic anhydride and a base like pyridine or sodium acetate, diphenylacetic acid is selectively converted to this compound.

Other potential dehydrating agents for the conversion of carboxylic acids to anhydrides include thionyl chloride, oxalyl chloride, and phosphorus pentoxide. However, the use of acetic anhydride is a widely recognized and practical approach for this specific transformation.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from diphenylacetic acid using acetic anhydride.

| Reagent/Condition | Parameter | Value/Range |

| Starting Material | Diphenylacetic Acid | Stoichiometric |

| Dehydrating Agent | Acetic Anhydride | Excess |

| Catalyst | Pyridine | Catalytic amount |

| Temperature | Reaction Temperature | Reflux |

| Time | Reaction Time | Several hours |

| Product | This compound | High |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from diphenylacetic acid using acetic anhydride and pyridine.

Materials:

-

Diphenylacetic acid

-

Acetic anhydride

-

Pyridine

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a stirring mechanism, place diphenylacetic acid.

-

Add a molar excess of acetic anhydride to the flask.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Heat the mixture to reflux with continuous stirring. The reaction is typically maintained at reflux for several hours to ensure complete conversion.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess acetic anhydride and pyridine are removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified. This can be achieved by recrystallization from a suitable solvent, such as anhydrous diethyl ether.

-

The purified crystals of this compound are collected by filtration, washed with a small amount of cold, anhydrous diethyl ether, and dried under vacuum.

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound from diphenylacetic acid.

Signaling Pathway of Dehydration

The following diagram illustrates the general mechanism for the acid anhydride synthesis from a carboxylic acid using acetic anhydride, which proceeds through a nucleophilic acyl substitution pathway.

Physical properties of Diphenylacetic anhydride (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of diphenylacetic anhydride, a valuable intermediate in pharmaceutical synthesis. The information presented is intended to support laboratory research, process development, and quality control activities.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental to the characterization and quality assessment of chemical compounds. These parameters provide insights into the purity and identity of a substance.

Data Presentation

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Melting Point | 98.0 °C | - |

| Boiling Point | 556.7 °C | at 760 mmHg[1] |

Experimental Protocols

Detailed methodologies for the determination of melting and boiling points are crucial for reproducible and accurate measurements. The following are standard laboratory protocols.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[1]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a small, compacted column of the sample is visible.

-

Apparatus Setup: The filled capillary tube is placed into the heating block of the melting point apparatus.[2]

-

Heating and Observation: The sample is heated at a controlled rate.[2] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute) starting from a temperature below the approximate melting point.[3]

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. The melting point is reported as this range. For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)

For larger quantities of a liquid, the boiling point can be determined by distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

Apparatus Assembly: A distillation apparatus is assembled with the this compound (in its molten state) in the distillation flask.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This constant temperature is the boiling point.[4]

Synthesis and Quality Control Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent quality control of this compound.

Caption: Synthesis and Quality Control Workflow for this compound.

References

An In-depth Technical Guide on the Solubility of Diphenylacetic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and databases, specific quantitative solubility data for diphenylacetic anhydride in common organic solvents could not be located. The information presented herein provides a general framework for understanding and determining the solubility of anhydrides, with a focus on this compound. The data table is a template to be populated with experimentally determined values.

Introduction

This compound, a derivative of diphenylacetic acid, is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent, including polarity, hydrogen bonding capacity, and dielectric constant.

Given the structure of this compound, which features two bulky, nonpolar phenyl groups, it is anticipated to exhibit good solubility in nonpolar and moderately polar aprotic solvents. The anhydride functional group may also engage in dipole-dipole interactions, influencing its solubility in polar solvents. However, strong interactions with protic solvents could lead to solvolysis, where the anhydride reacts with the solvent.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Nonpolar Solvents | Data not available | Data not available | ||

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Data not available | Data not available |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available | Data not available |

| Polar Aprotic Solvents | Data not available | Data not available | ||

| Acetone | C₃H₆O | 5.1 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | Data not available |

| Chloroform | CHCl₃ | 4.1 | Data not available | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Data not available |

| Polar Protic Solvents | Data not available | Data not available | ||

| Methanol | CH₄O | 5.1 | Data not available | Data not available |

| Ethanol | C₂H₆O | 4.3 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, established methods for solubility determination can be employed. The choice of method may depend on the required accuracy, the amount of available material, and the properties of the anhydride.

This is a classic and reliable method for determining equilibrium solubility.

Principle: An excess amount of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the residue.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be performed to determine the minimum equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette or syringe.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the anhydride.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

The solubility (in g/10

-

The Core of Acylation: An In-depth Technical Guide to the Reactivity of Anhydrides with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the reactivity of carboxylic acid anhydrides with a range of nucleophiles. Anhydrides serve as powerful acylating agents in organic synthesis, crucial for the construction of esters and amides, which are cornerstone functional groups in numerous pharmaceuticals and advanced materials. Understanding the kinetics, mechanisms, and factors governing these reactions is paramount for optimizing synthetic routes, developing novel molecular entities, and advancing drug development pipelines.

Introduction to Anhydride Reactivity

Carboxylic acid anhydrides occupy a central position in the hierarchy of carboxylic acid derivatives. Their reactivity is balanced, making them more stable and easier to handle than highly reactive acid chlorides, yet significantly more electrophilic than esters or amides.[1][2] This reactivity profile allows for controlled acyl transfer reactions under relatively mild conditions. The fundamental reaction pathway is the nucleophilic acyl substitution , a two-step addition-elimination mechanism.[1][3]

The overall reactivity order for common carboxylic acid derivatives is as follows: Acid Chlorides > Acid Anhydrides > Esters > Amides [2]

This trend is primarily governed by the stability of the leaving group. For anhydrides, the leaving group is a resonance-stabilized carboxylate anion, which is a moderately good leaving group, in contrast to the excellent chloride leaving group of acid chlorides or the poor alkoxide and amide leaving groups of esters and amides, respectively.

The Mechanism of Nucleophilic Acyl Substitution

The reaction between an anhydride and a nucleophile proceeds through a characteristic addition-elimination sequence.

-

Nucleophilic Attack: The nucleophile adds to the electrophilic carbon of one of the carbonyl groups in the anhydride, breaking the C=O π bond and forming a tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The carbonyl group reforms by expelling the carboxylate anion as a leaving group, resulting in the formation of the new acylated product.[3]

-

Deprotonation: If a neutral nucleophile (like water, an alcohol, or an amine) is used, a final deprotonation step is necessary to yield the neutral product. This proton is typically removed by a base, which can be another molecule of the nucleophile itself or an added non-nucleophilic base.[3]

Quantitative Reactivity Data

The rate of reaction is highly dependent on the nature of the nucleophile, the structure of the anhydride, and the reaction conditions. Generally, more basic and less sterically hindered nucleophiles react faster. The data below provides a quantitative insight into these reactions. All reactions are second-order overall.

| Anhydride | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) | Reference |

| Acetic Anhydride | Water | Water | 15 | 0.0631 min⁻¹ (pseudo-first order) | [4] |

| Acetic Anhydride | Water | Water | 20 | 0.0924 min⁻¹ (pseudo-first order) | [4] |

| Acetic Anhydride | Water | Water | 35 | 0.2752 min⁻¹ (pseudo-first order) | [4] |

| Acetic Anhydride | Water | Water | 35 | 0.23 min⁻¹ (pseudo-first order) | [5] |

| Acetic Anhydride | Pyridine | Water (0.2M KCl) | 25 | 0.61 M⁻¹s⁻¹ | [6] |

| Acetic Anhydride | 3-Methylpyridine | Water (0.2M KCl) | 25 | 2.5 M⁻¹s⁻¹ | [6] |

| Acetic Anhydride | 4-Methylpyridine | Water (0.2M KCl) | 25 | 4.6 M⁻¹s⁻¹ | [6] |

| Acetic Anhydride | 4-Aminopyridine | Water (0.2M KCl) | 25 | 460 M⁻¹s⁻¹ | [6] |

| Phthalic Anhydride | Aromatic Amines | DMA | N/A | Rate dependent on amine basicity | [7] |

Note: Hydrolysis rates are often reported as pseudo-first-order due to water being the solvent and in large excess.

Catalysis of Anhydride Reactions

The acylation of sterically hindered or less reactive alcohols can be sluggish. In these cases, catalysts are employed to enhance the reaction rate. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can increase acylation rates by several orders of magnitude.

DMAP functions by first reacting with the anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself because the dimethylaminopyridinium moiety is a better leaving group than carboxylate. The N-acylpyridinium salt then readily reacts with the alcohol (or other nucleophile) to transfer the acyl group and regenerate the DMAP catalyst.

Key Reactions and Experimental Protocols

The versatility of anhydrides is demonstrated by their reactions with a wide array of nucleophiles to form essential organic compounds.

Alcoholysis: Synthesis of Esters

The reaction of an anhydride with an alcohol, known as alcoholysis, yields an ester and a carboxylic acid. This method is widely used in pharmaceutical synthesis, for example, in the production of aspirin from salicylic acid and acetic anhydride.[2]

Experimental Protocol: General Procedure for DMAP-Catalyzed Acylation of an Alcohol (Adapted from studies on the acylation of cyclohexanol with acetic anhydride[7][8])

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and a non-nucleophilic auxiliary base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.05-0.1 eq).

-

Anhydride Addition: Cool the mixture in an ice bath (0 °C). Add the acid anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude ester product by column chromatography on silica gel.

Aminolysis: Synthesis of Amides

Aminolysis, the reaction with ammonia or primary/secondary amines, produces amides. Two equivalents of the amine are typically required: one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, preventing the protonation of the nucleophilic amine.[3]

Experimental Protocol: Synthesis of N-Acetylanthranilic Acid (Adapted from the preparation of 2-(N-acetylamino)benzoic acid)

-

Reaction Setup: In a 25 mL Erlenmeyer flask, combine 2-aminobenzoic acid (anthranilic acid) (1.0 g, 1.0 eq) and acetic anhydride (3-4 mL, excess).

-

Heating: Gently warm the mixture on a hot plate until the solid dissolves and then continue to heat for an additional 15 minutes.

-

Hydrolysis of Excess Anhydride: Allow the flask to cool slightly, then cautiously add 2 mL of water to the mixture. Heat the solution to boiling to hydrolyze any remaining acetic anhydride.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The N-acetylated product should crystallize from the solution. Do not use an ice bath, as this can trap impurities.

-

Isolation and Purification: Isolate the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold water to remove acetic acid and any unreacted starting material.

-

Drying and Characterization: Allow the product to air dry. Determine the yield, percentage yield, and melting point to assess purity.

Hydrolysis and Other Reactions

-

Hydrolysis: Anhydrides react readily with water to form two equivalents of the corresponding carboxylic acid. This reaction is often undesirable and necessitates the use of anhydrous conditions when performing other transformations.[5]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce anhydrides to primary alcohols.[3]

-

Friedel-Crafts Acylation: Anhydrides can be used as acylating agents for aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

Conclusion

Carboxylic acid anhydrides are indispensable reagents in modern organic synthesis, offering a desirable balance of reactivity and stability for acyl transfer reactions. Their reactions with nucleophiles, governed by the principles of nucleophilic acyl substitution, provide reliable and high-yielding pathways to critical functional groups like esters and amides. For drug development professionals and research scientists, a thorough understanding of the mechanisms, kinetics, and practical protocols associated with anhydride reactivity is essential for the efficient design and execution of synthetic strategies. The ability to modulate reaction rates through catalysis, particularly with supernucleophiles like DMAP, further expands the synthetic utility of this important functional group.

References

- 1. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Safety and Handling of Diphenylacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for diphenylacetic anhydride, a compound utilized in various chemical syntheses. Due to limited direct data on this compound, this document synthesizes information from safety data sheets for the closely related compound, diphenylacetic acid, and general safety protocols for chemical anhydrides. Anhydrides are generally more reactive than their corresponding carboxylic acids, particularly towards moisture, and precautions should be adapted accordingly.

Hazard Identification and Classification

This compound is a derivative of diphenylacetic acid and should be handled as a hazardous substance. Based on data for the acid, the anhydride is expected to be harmful if swallowed and cause serious eye irritation.[1][2] It may also cause skin and respiratory tract irritation.[3]

GHS Hazard Statements:

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5]

Quantitative Safety Data

The following table summarizes key quantitative data, primarily based on the properties of diphenylacetic acid as a proxy.

| Property | Value | Source Citation |

| Acute Oral Toxicity (LD50) | 5,540 mg/kg (Rat) | [6][7] |

| 3,200 mg/kg (Mouse) | [7] | |

| Melting Point/Range | 147 - 149 °C / 297 - 300 °F (for acid) | [1] |

| Vapor Pressure | 9.63E-06 mm Hg (for acid) | [8] |

| Molecular Formula | C28H22O3 | [9] |

| Molecular Weight | 406.48 g/mol | [9] |

Safe Handling and Experimental Protocols

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[4][10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][10]

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield (US: NIOSH/MSHA; EU: EN 166) are mandatory to prevent eye contact.[4][5][11]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before each use and use proper removal techniques to avoid skin contamination.[4][10][12]

-

Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn to prevent skin exposure.[4][12][13] Contaminated clothing must be removed immediately and washed before reuse.[4][5]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[10][13]

3.3. General Handling Protocol

-

Preparation: Before handling, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary PPE is available and in good condition.

-

Dispensing: Avoid generating dust. Use spark-proof tools and handle in a fume hood.[14] Keep the container tightly closed when not in use.[3][4][11]

-

Procedure: Avoid contact with skin, eyes, and clothing.[5][11] Do not breathe dust or vapors.[13]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[1][2] Clean the work area and decontaminate any surfaces.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and moisture.[3][11]

Emergency Procedures

4.1. First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2][3] If the victim is conscious, give two glasses of water.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4][12]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[3][4][12]

-

In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[1]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][13]

-

Specific Hazards: The material is combustible.[1] Thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[5][11] Forms explosive mixtures with air on intense heating.[1]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[5][11][13]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation.[11] Avoid dust formation and contact with the substance.[6] Wear the appropriate level of PPE as described in Section 3.2.

-

Environmental Precautions: Prevent the product from entering drains, surface water, or the ground water system.[1]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][11]

Disposal Considerations

Dispose of this compound and its containers in accordance with all local, regional, and national regulations.[1][2] Do not mix with other waste.[1] Leave the chemical in its original container for disposal.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate key procedural workflows for ensuring safety when handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision pathway for first aid response to exposure.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. 2,2-Diphenylacetic acid(117-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 8. Diphenylacetic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 9. calpaclab.com [calpaclab.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. fishersci.com [fishersci.com]

- 14. ineos.com [ineos.com]

An In-depth Technical Guide to Key Reactions Involving Acid Anhydrides for Researchers, Scientists, and Drug Development Professionals

Abstract

Acid anhydrides are a pivotal class of reagents in organic chemistry, characterized by their heightened reactivity compared to carboxylic acids, which makes them indispensable in a myriad of chemical transformations. Their utility is particularly pronounced in the pharmaceutical sciences, where they are instrumental in the synthesis of active pharmaceutical ingredients (APIs) and the development of innovative prodrugs. This technical guide provides a comprehensive examination of the core reactions involving acid anhydrides, offering detailed experimental protocols, quantitative data, and mechanistic insights tailored for researchers, scientists, and professionals in drug development. Key reactions, including nucleophilic acyl substitution, Friedel-Crafts acylation, the Perkin reaction, the Diels-Alder reaction, and the use of mixed anhydrides in peptide synthesis, are discussed in detail.

Introduction: The Chemistry and Utility of Acid Anhydrides

Acid anhydrides, structurally defined by two acyl groups linked by an oxygen atom, are highly versatile intermediates in organic synthesis.[1] Their enhanced electrophilicity at the carbonyl carbons, relative to their parent carboxylic acids, renders them susceptible to attack by a wide range of nucleophiles. This reactivity, while less potent than that of acyl chlorides, offers a favorable balance of reactivity and stability, making them safer and more selective reagents in many applications.[2]

In the realm of drug development, acid anhydrides are employed in the synthesis of numerous pharmaceuticals, including the ubiquitous analgesic, aspirin (acetylsalicylic acid), and the widely used pain reliever, acetaminophen.[3] Furthermore, the anhydride linkage is a key structural motif in the design of prodrugs, where it can be used to mask the carboxylic acid functionality of a drug, thereby improving its pharmacokinetic profile or reducing gastrointestinal irritation.[4][5] The in vivo hydrolysis of the anhydride bond regenerates the active carboxylic acid-containing drug.[4][5]

Core Reactions of Acid Anhydrides

This section delineates the fundamental reactions of acid anhydrides, providing mechanistic details and practical considerations for their application in a laboratory setting.

Nucleophilic Acyl Substitution: The Cornerstone of Anhydride Reactivity

The most prevalent reaction pathway for acid anhydrides is nucleophilic acyl substitution.[6] This reaction proceeds via a tetrahedral intermediate, culminating in the displacement of a carboxylate leaving group.[7][8] Key examples of this reaction type are detailed below.

Acid anhydrides react readily with water to yield two equivalents of the corresponding carboxylic acid.[9][10] This reaction is often uncatalyzed but can be accelerated by the presence of acid or base.[11] While synthetically useful for the preparation of carboxylic acids, the facile hydrolysis of acid anhydrides necessitates the use of anhydrous conditions when they are employed as reagents in other transformations.

Logical Relationship: Hydrolysis of an Acid Anhydride

Caption: General pathway for the hydrolysis of an acid anhydride.

The reaction of an acid anhydride with an alcohol, known as alcoholysis, is a widely used method for the synthesis of esters.[12] The reaction produces one equivalent of the ester and one equivalent of a carboxylic acid.[13] This method is particularly advantageous for acetylations, with acetic anhydride being a common and cost-effective reagent.[14]

Experimental Workflow: Esterification of an Alcohol with Acetic Anhydride

Caption: A typical experimental workflow for ester synthesis using an acid anhydride.

Table 1: Quantitative Data for Esterification Reactions with Acetic Anhydride

| Alcohol | Product | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Ethanol | Ethyl acetate | H₂SO₄ | Reflux for 1 hour | ~66 | [15] |

| 1-Propanol | Propyl acetate | H₂SO₄ | Brief heating | Not specified | [16] |

| 3-Methyl-1-butanol | Isopentyl acetate | H₂SO₄ | Brief heating | Not specified | [16] |

| Benzyl alcohol | Benzyl acetate | H₂SO₄ | Brief heating | Not specified | [16] |

| 1-Octanol | n-Octyl acetate | H₂SO₄ | Brief heating | Not specified | [16] |

Detailed Experimental Protocol: Synthesis of Ethyl Acetate from Ethanol and Acetic Anhydride [13][15]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 0.5 moles of ethanol and a catalytic amount of concentrated sulfuric acid.

-

Addition of Anhydride: Slowly add 0.5 moles of acetic anhydride to the flask through the condenser.

-

Reaction: Heat the mixture to reflux for 1 hour in an oil bath.

-

Work-up: After cooling to room temperature, wash the mixture three times with a cold saturated salt solution. Neutralize any remaining acid with sodium bicarbonate.

-

Isolation: Separate the ester layer, dry it over anhydrous sodium sulfate, and purify by distillation.

Acid anhydrides react with ammonia, primary amines, and secondary amines to form amides.[6] Two equivalents of the amine are typically required: one to act as the nucleophile and the other to neutralize the carboxylic acid byproduct.[6]

Signaling Pathway: Amide Formation via Aminolysis

Caption: Reactants and products in the aminolysis of an acid anhydride.

Friedel-Crafts Acylation: Formation of Aryl Ketones

Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[17] In this electrophilic aromatic substitution reaction, an acid anhydride can be used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[17][18] A key advantage of using an acid anhydride is that the resulting ketone is deactivated towards further substitution, thus preventing polyacylation.[19]

Experimental Workflow: Friedel-Crafts Acylation of an Aromatic Compound

Caption: General experimental procedure for a Friedel-Crafts acylation reaction.

Table 2: Quantitative Data for Friedel-Crafts Acylation Reactions

| Aromatic Substrate | Acylating Agent | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Ferrocene | Acetic anhydride | H₃PO₄ | Near boiling water bath | Acetylferrocene | Not specified | [20] |

| Anisole | Acetic anhydride | FeCl₃·6H₂O | 60 °C, 4-72 h | 4-Methoxyacetophenone | 65-94 | [21] |

| Toluene | Acetic anhydride | AlCl₃ | Not specified | p-Methylacetophenone | Medium | [17] |

Detailed Experimental Protocol: Friedel-Crafts Acylation of Ferrocene [20]

-

Reactant Preparation: In a 20 ml round-bottom flask, place 0.28 g of ferrocene and a magnetic stir bar.

-

Reagent Addition: In a fume hood, add 1.0 mL of acetic anhydride, followed by 0.3 mL of 85% phosphoric acid.

-

Reaction: Heat the mixture in a near-boiling water bath. The mixture will heat up and darken.

-

Work-up: Cool the flask in an ice bath and pour the reaction mixture onto 1.5 ml of ice water. Rinse the reaction flask with two 5 mL portions of ice water and add to the mixture.

-

Neutralization: Slowly add solid sodium bicarbonate until the acid is neutralized.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Purify the product by recrystallization from hexane.

Perkin Reaction: Synthesis of α,β-Unsaturated Aromatic Acids

The Perkin reaction is a condensation reaction between an aromatic aldehyde and an aliphatic acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[22][23] This reaction is a classic method for the synthesis of cinnamic acids and their derivatives.[24][25]

Logical Relationship: Key Steps in the Perkin Reaction Mechanism

Caption: Simplified mechanistic pathway of the Perkin reaction.

Detailed Experimental Protocol: Synthesis of Cinnamic Acid [24]

-

Reaction Setup: In a round-bottom flask, combine 4 g of benzaldehyde, 6 g of acetic anhydride, and 2 g of anhydrous sodium acetate.

-

Reaction: Attach an air condenser and heat the mixture in an oil or sand bath for approximately 3 hours.

-

Work-up: While still hot, transfer the product to a larger flask and neutralize with aqueous sodium hydroxide to form the sodium salt of cinnamic acid.

-

Purification: Separate any unreacted benzaldehyde using a separatory funnel. Add activated charcoal to the aqueous solution and filter while hot.

-

Isolation: Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid. Collect the crystals by suction filtration, dry, and weigh them.

Diels-Alder Reaction: Maleic Anhydride as a Dienophile

In the Diels-Alder reaction, a [4+2] cycloaddition, maleic anhydride is a highly effective dienophile due to the electron-withdrawing nature of its two carbonyl groups.[26][27] It readily reacts with conjugated dienes to form cyclic adducts. The reaction with furan, for example, can yield both endo and exo products, with the product distribution often depending on the reaction time and temperature.[26][28][29]

Experimental Workflow: Diels-Alder Reaction of Furan and Maleic Anhydride

Caption: A general procedure for the Diels-Alder reaction between furan and maleic anhydride.

Detailed Experimental Protocol: Synthesis of the Furan-Maleic Anhydride Adduct [27][29]

-

Reactant Preparation: Weigh 2.5 g of maleic anhydride and add it to a scintillation vial.

-

Solvent and Reagent Addition: Add 8 mL of tetrahydrofuran (THF) and 1.5 mL of furan to the vial.

-

Reaction: Thoroughly mix the components, cap the vial, and allow it to stand.

-

Isolation: After crystallization, assemble a filtering apparatus and wet the filter paper with cold THF. Filter the product.

-

Drying and Analysis: Allow the crystals to dry thoroughly. Determine the mass to calculate the percent yield and measure the melting point.

Mixed Anhydrides in Peptide Synthesis

Mixed anhydrides, particularly those formed from an N-protected amino acid and an alkyl chloroformate like isobutyl chloroformate, are valuable activated intermediates in peptide bond formation.[3][30] This method allows for rapid and efficient coupling of amino acids or peptide fragments.[31][32]

Logical Relationship: Mixed Anhydride Method for Peptide Coupling

References

- 1. Acid Anhydrides: Classification, Preparation, Reactions [allen.in]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

- 4. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. athabascau.ca [athabascau.ca]

- 15. scholarworks.uni.edu [scholarworks.uni.edu]

- 16. studylib.net [studylib.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 21. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 22. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]

- 23. jk-sci.com [jk-sci.com]

- 24. fchpt.stuba.sk [fchpt.stuba.sk]

- 25. m.youtube.com [m.youtube.com]

- 26. scribd.com [scribd.com]

- 27. studylib.net [studylib.net]

- 28. scribd.com [scribd.com]

- 29. docsity.com [docsity.com]

- 30. Coupling of peptides to protein carriers by mixed anhydride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]